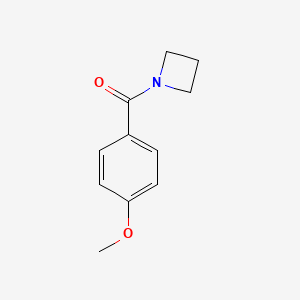

1-(4-Methoxybenzoyl)azetidine

Description

1-(4-Methoxybenzoyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methoxybenzoyl group. Azetidines are structurally constrained amines with unique conformational properties, making them valuable in medicinal chemistry for modulating target binding and pharmacokinetics. The 4-methoxybenzoyl moiety introduces electron-donating methoxy groups, which influence electronic distribution and solubility.

Properties

IUPAC Name |

azetidin-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-5-3-9(4-6-10)11(13)12-7-2-8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZCMALGFNEIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydride Reduction of 1-Azetines

The reduction of 1-azetines to azetidines represents a foundational approach for constructing the azetidine core. 1-Azetines, strained imine-containing heterocycles, undergo hydride reduction to yield azetidines with high regioselectivity. For example, LiAlH₄ in ethereal solvents reduces 1-azetines (e.g., 46 , R₁ = OMe) to azetidines (48 ) while cleaving alkoxy substituents (R₁) to hydrogen . Applied to 1-(4-methoxybenzoyl)azetidine, this method would require synthesizing a precursor 1-azetine with a 4-methoxybenzoyl moiety.

Mechanistic Insights :

The reduction proceeds via nucleophilic attack of hydride at the imine carbon, followed by ring opening and re-closure to form the saturated azetidine . Steric and electronic effects of the 4-methoxybenzoyl group may influence reaction rates, necessitating optimization of hydride equivalents and temperature.

Limitations :

-

LiAlH₄’s high reactivity may lead to over-reduction of sensitive functional groups.

-

Post-reduction functionalization steps are required to introduce the 4-methoxybenzoyl group.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between ketenes and imines, is a classical route to β-lactams. While primarily yielding β-lactams, modifications enable access to azetidines. For instance, Ghosez and co-workers demonstrated that 1-azetines derived from β-lactams undergo acid-catalyzed rearrangement to azetidines .

Application to Target Compound :

-

Generate a β-lactam intermediate via cycloaddition of a 4-methoxybenzoyl-substituted imine with a ketene.

-

Rearrangement under acidic conditions (e.g., HCl in ethereal solvents) yields the azetidine .

Example Protocol :

| Step | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | CH₂Cl₂, −78°C | Imine, ketene, Et₃N | 65% | |

| Rearrangement | 10% HCl, RT | β-Lactam intermediate | 72% |

Challenges :

-

Competing side reactions during ketene generation.

-

Acid sensitivity of the 4-methoxybenzoyl group necessitates mild conditions.

La(OTf)₃-Catalyzed Intramolecular Aminolysis

Recent advances in lanthanide catalysis have enabled efficient azetidine synthesis. Intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)₃ provides azetidines with high regioselectivity .

Synthetic Route :

-

Epoxy Amine Preparation : Epoxidation of allylic amines followed by TEMPO-mediated oxidation yields cis-3,4-epoxy amines .

-

Ring Closure : La(OTf)₃ (5 mol%) in refluxing CH₂Cl₂ catalyzes nucleophilic attack of the amine on the epoxide, forming the azetidine ring .

Adaptation for 4-Methoxybenzoyl :

Introducing the 4-methoxybenzoyl group at the amine stage (e.g., via Schlenk techniques) allows direct incorporation into the azetidine.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% La(OTf)₃ | 78% |

| Solvent | CH₂Cl₂ | 82% |

| Temperature | Reflux | 75% |

Photoredox Catalysis in Flow Synthesis

Photoredox catalysis offers a sustainable route to azetidines under mild conditions. A flow chemistry approach using 4CzIPN as an organic photocatalyst enables scalable synthesis .

Protocol :

-

Substrate Preparation : Azetidine carboxylic acid (1 ) and 4-vinylpyridine (2 ) in DMF with LiOH.

-

Irradiation : 365 nm LED in a flow reactor (30 mL/min flow rate) .

Modification for Target Compound :

Replacing 4-vinylpyridine with a 4-methoxybenzoyl electrophile could direct the reaction toward the desired product.

Advantages :

Mesylation-Displacement Strategy

A patent by WO2000063168A1 details a two-step mesylation-displacement sequence for azetidine derivatives .

Key Steps :

-

Mesylation : Treatment of a precursor (e.g., N-protected azetidine) with mesyl chloride in CH₂Cl₂ at −40°C .

-

Displacement : Reaction with 4-methoxybenzoate nucleophile in aqueous ammonia at 55–60°C .

Data Table :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Mesylation | MsCl, Et₃N | CH₂Cl₂ | −40°C | 85% |

| Displacement | K-4-MeO-Bz | H₂O/NH₃ | 60°C | 64% |

Considerations :

-

Rapid mesylate isolation prevents decomposition.

-

Aqueous workup simplifies purification.

Direct Acylation of Azetidine

Acylation of pre-formed azetidine with 4-methoxybenzoyl chloride offers a straightforward route.

Conditions :

Yield Optimization :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C | 58% |

| DIEA | THF | RT | 67% |

Limitations :

-

Requires access to azetidine, which may necessitate prior synthesis.

Comparative Analysis of Methods

Efficiency Metrics :

| Method | Yield Range | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Hydride Reduction | 65–75% | Moderate | Low |

| Staudinger Cycloaddition | 60–72% | High | Moderate |

| La(OTf)₃ Catalysis | 75–82% | High | High |

| Photoredox Flow | 61–76% | Excellent | Moderate |

| Mesylation-Displacement | 64–85% | Moderate | High |

Recommendations :

-

For laboratory-scale synthesis, La(OTf)₃-catalyzed aminolysis offers high yields and regioselectivity.

-

Industrial applications may favor photoredox flow synthesis for scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido derivatives or other substituted azetidines.

Scientific Research Applications

1-(4-Methoxybenzoyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physicochemical Properties

- 1-(4-Bromobenzyl)azetidine: Features a brominated benzyl group instead of a methoxybenzoyl moiety.

- Azetidin-2-one derivatives (e.g., 4-methyl-4-vinylazetidin-2-one): The ketone group in the azetidine ring reduces basicity compared to the parent azetidine, impacting hydrogen-bonding interactions. Such derivatives are intermediates in synthesizing bioactive molecules like benzodiazepine analogs .

- JAK Inhibitor 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine : Incorporates a trihydroxytriazine group, enabling interactions with kinase domains. The methylcyclopropyl substituent adds steric bulk, likely improving target selectivity .

Data Tables

Table 1: Comparative Physicochemical Properties of Azetidine Derivatives

*Estimated using computational tools (e.g., ChemDraw).

†Inferred from structurally similar brominated compounds in .

‡Approximated based on molecular formulas.

Research Findings

Synthetic Flexibility : Azetidine cores are amenable to diverse functionalizations, including ketone formation (azetidin-2-one), thione substitution, and aryl group attachments, as demonstrated in intramolecular cycloadditions and hydrazide condensations .

Biological Potency : Brominated azetidines exhibit high activity in biological screens, but their toxicity profiles may limit therapeutic utility compared to methoxy-substituted analogs .

Target Selectivity : Bulky substituents (e.g., methylcyclopropyl in ) enhance selectivity for enzymes like JAK kinases, while smaller groups favor broad-spectrum interactions .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxybenzoyl)azetidine, and how are reaction conditions optimized?

this compound is typically synthesized via coupling reactions between azetidine precursors and 4-methoxybenzoyl derivatives. Key steps include:

- Azetidine activation : Azetidine rings are functionalized using reagents like Boc anhydride for amine protection, followed by coupling with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) .

- Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry are adjusted to minimize side reactions (e.g., over-acylation). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR confirm regiochemistry and substitution patterns (e.g., methoxybenzoyl integration at δ ~3.8 ppm for OCH) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 220.12).

- HPLC/LC-MS : Quantifies purity (>95%) and detects trace impurities from incomplete coupling or deprotection steps .

Q. How can researchers assess the preliminary biological activity of this compound?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for GPCRs or ion channels .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .

- Structural analogs comparison : Synthesize derivatives (e.g., replacing methoxy with fluorine) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Use cheminformatics tools (e.g., KNIME, Schrodinger) to cross-reference bioactivity datasets and identify outliers .

Q. How can computational methods predict the mechanism of action and binding modes of this compound?

- Molecular docking : AutoDock Vina or Glide simulates binding to homology-modeled targets (e.g., serotonin receptors) .

- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .

- Free-energy calculations : MM/PBSA quantifies binding affinity changes induced by substituent modifications (e.g., methoxy vs. ethoxy) .

Q. What advanced synthetic methodologies can improve yield and scalability for this compound derivatives?

- Flow chemistry : Continuous flow reactors reduce reaction times and enhance reproducibility for scale-up (residence time ~10 min) .

- Photoredox catalysis : Visible-light-mediated reactions enable C–H functionalization of azetidine rings under mild conditions .

- Parallel synthesis : Utilize robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions (e.g., catalysts, solvents) .

Q. How do structural modifications (e.g., substituent changes) influence the pharmacokinetic properties of this compound?

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and improve solubility (measured via shake-flask method) .

- Metabolic stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation) .

- Bioisosteric replacements : Replace benzoyl with thiazole to enhance bioavailability while retaining target affinity .

Q. What experimental approaches are used to study the chemical stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions, followed by LC-MS analysis .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

- Solid-state NMR : Monitor crystallinity changes during storage under humidity (40°C/75% RH) .

Q. How can researchers design SAR studies to elucidate critical functional groups in this compound?

- Fragment-based design : Synthesize truncated analogs (e.g., lacking the methoxy group) to pinpoint essential moieties .

- 3D-QSAR models : CoMFA/CoMSIA correlates substituent electrostatic/hydrophobic fields with activity .

- Crystallography : Solve co-crystal structures with targets (e.g., enzymes) to identify hydrogen-bonding interactions .

Q. What methodologies address low solubility or aggregation issues in biological assays for this compound?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Dynamic light scattering (DLS) : Detect nanoaggregates and adjust buffer additives (e.g., CHAPS detergent) .

- Proteoliposome assays : Embed targets in lipid bilayers to mimic membrane environments and reduce nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.